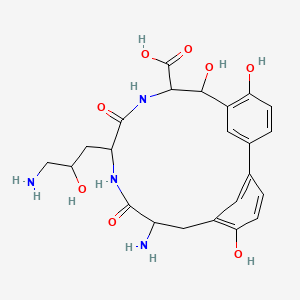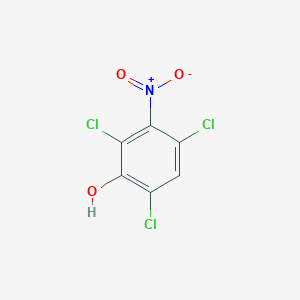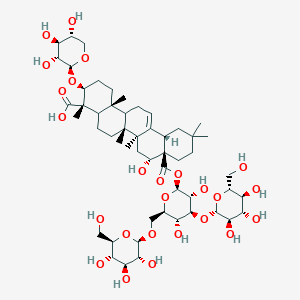
Saponarioside G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saponarioside G is a triterpenoid saponin compound derived from the plant Saponaria officinalis, commonly known as soapwort. Saponins are glycosides with a distinctive foaming characteristic when dissolved in water. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of saponariosides, including Saponarioside G, involves the glycosylation of triterpenoid aglycones. The process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic glycosylation using glycosyltransferases is a common method, as it offers high specificity and efficiency .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of saponins from Saponaria officinalis. The process involves solvent extraction, purification, and crystallization. Advances in metabolic engineering have also enabled the production of saponins in heterologous systems, such as yeast or bacteria, by introducing the biosynthetic pathway genes .
Analyse Des Réactions Chimiques
Types of Reactions
Saponarioside G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Glycosylation reactions involve the substitution of hydroxyl groups with sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: Glycosyl donors such as glycosyl halides or thioglycosides are used in the presence of catalysts like silver triflate.
Major Products
The major products of these reactions include various glycosylated derivatives of the triterpenoid core, each with distinct biological activities .
Applications De Recherche Scientifique
Saponarioside G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of natural detergents and foaming agents due to its surfactant properties.
Mécanisme D'action
Saponarioside G exerts its effects through several mechanisms:
Anticancer Activity: It enhances the cytotoxicity of ribosome-inactivating proteins by facilitating their escape from endosomes into the cytosol, where they can exert their toxic effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
Comparaison Avec Des Composés Similaires
Saponarioside G is part of a family of saponins that includes Saponariosides A, B, C, D, E, and F. These compounds share a similar triterpenoid core but differ in their glycosylation patterns. This compound is unique due to its specific sugar moieties, which confer distinct biological activities .
Similar Compounds
Saponarioside A: Differs by having an additional sugar (d-xylose) attached to the d-quinovose group.
Saponarioside B: Similar to Saponarioside A but lacks the additional d-xylose.
Saponarioside C-F: Vary in their glycosylation patterns and biological activities.
Propriétés
Formule moléculaire |
C53H84O25 |
|---|---|
Poids moléculaire |
1121.2 g/mol |
Nom IUPAC |
(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1 |
Clé InChI |
GAEHQHKGPCGEPQ-MNCNJHOVSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
SMILES canonique |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


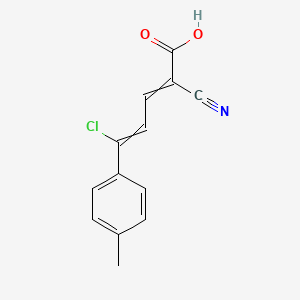
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
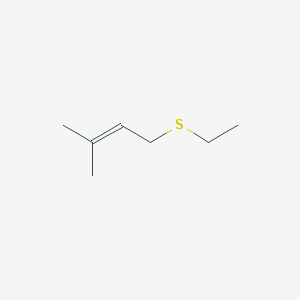
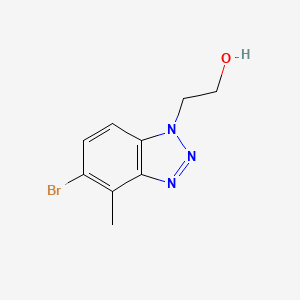
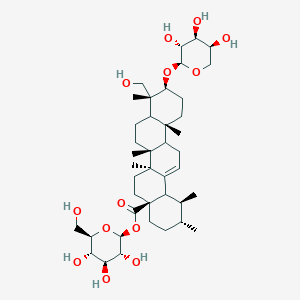
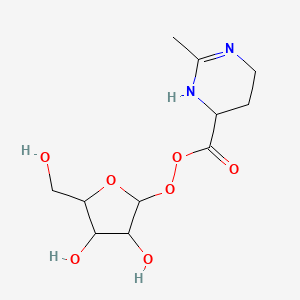
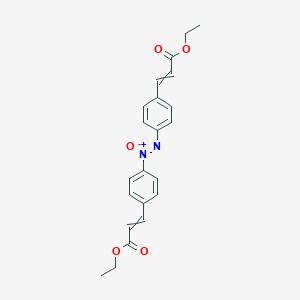
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
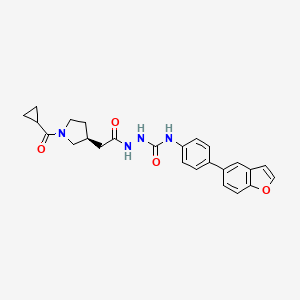
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
